3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-ethyl-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-14-12(16)15-9-13(17,10-5-7-18-8-10)11-4-3-6-19-11/h3-8,17H,2,9H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQZSFCQYFIXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives, including 3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions .
Chemical Reactions Analysis
3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea demonstrate activity against various bacterial strains. The presence of the thiophene ring enhances the lipophilicity and biological activity of these compounds, making them promising candidates for antibiotic development .
Antioxidant Properties
Compounds containing thiophene moieties have been investigated for their antioxidant capabilities. A study on related thiophene derivatives revealed their ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Case Study: Anti-Trypanosomal Activity
A significant case study demonstrated that urea derivatives, including those structurally related to this compound, achieved high efficacy in treating murine models of human African trypanosomiasis. The compound exhibited a complete cure rate in both early and late-stage infections, highlighting its potential as a lead compound for further drug development .
Materials Science Applications
Hydration Maintenance in Polymers
The incorporation of hydroxyalkyl ureas into polymer formulations has been shown to enhance moisture retention. This property is particularly beneficial in creating hydrating gels and creams used in cosmetics and personal care products. The addition of such compounds can improve the stability and performance of these formulations without compromising their physical properties .
Case Study: Aqueous Polymer Compositions
In a study focusing on aqueous-based polymer compositions, the inclusion of hydroxyalkyl ureas led to improved hydration levels and freeze-thaw stability. This finding suggests that compounds like this compound could be valuable in developing advanced materials for various applications, including coatings and adhesives .
Agricultural Chemistry Applications
Pesticide Formulations
The unique chemical structure of this compound allows it to be utilized in pesticide formulations, enhancing their effectiveness through improved delivery systems. Its ability to maintain moisture can also aid in the stability of pesticide emulsions, ensuring better performance under varying environmental conditions .
Case Study: Seed Coating Stability
Research has indicated that hydroxyalkyl ureas can significantly improve the freeze-thaw stability of seed coatings. This application is critical for protecting seeds during adverse weather conditions, thereby improving germination rates and crop yields .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant activity against bacterial strains |
| Antioxidants | Effective free radical scavengers | |
| Anti-trypanosomal activity | Complete cures in murine models | |
| Materials Science | Hydration maintenance in polymers | Enhanced moisture retention |
| Aqueous polymer compositions | Improved stability and performance | |
| Agricultural Chemistry | Pesticide formulations | Enhanced effectiveness and stability |
| Seed coating stability | Improved germination rates under adverse conditions |
Mechanism of Action
The mechanism of action of 3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Substituents
The compound’s unique substitution pattern distinguishes it from other urea/thiourea derivatives. Key structural analogs include:
Key Differences :
Key Insights :
- Urease Inhibition : The target compound’s thiophenyl groups may mimic aryl-binding motifs in enzyme active sites, similar to thiourea derivatives in . However, the hydroxyethyl group could sterically hinder binding compared to smaller substituents.
- Antioxidant Potential: The dual thiophenyl system may enhance radical stabilization, though direct comparisons require experimental validation .
Electronic and Physicochemical Properties
- Computational methods described in could quantify this effect.
- Solubility : The hydroxy group may improve aqueous solubility relative to lipophilic analogs in , though the bulky thiophenyl groups could counterbalance this.
Biological Activity
3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Overview of Biological Activity
The compound falls under the category of thiourea derivatives, which are known for their varied biological properties. Thioureas have been reported to exhibit:
- Antimicrobial Activity : Effective against a range of bacteria and fungi.
- Anticancer Properties : Demonstrated selective toxicity towards various cancer cell lines.
- Anti-inflammatory Effects : Potential in reducing inflammation markers in biological models.
Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is synthesized through the reaction of thiophene derivatives with isocyanates or isothiocyanates, followed by hydrolysis and purification steps. The structural formula can be represented as follows:
Biological Activity Data
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer properties of thiourea derivatives, including this compound. The compound showed selective cytotoxicity against breast cancer (T-47D) and lung cancer (EKVX) cell lines with GI50 values of approximately 25 μM and 21 μM, respectively. These results suggest that the compound could be a potential candidate for further development in cancer therapy . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of thiourea compounds. The study reported that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -
Anti-inflammatory Mechanism :
Research on the anti-inflammatory effects revealed that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
